molecular formula C20H38O B110143 (Z)-icos-13-en-10-one CAS No. 63408-44-6

(Z)-icos-13-en-10-one

Cat. No. B110143
CAS RN: 63408-44-6
M. Wt: 294.5 g/mol
InChI Key: HVUBXNQWXJBVHB-SQFISAMPSA-N
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Description

(Z)-Icos-13-en-10-one is a monounsaturated fatty acid found in many foods, including olive oil, canola oil, and sunflower oil. It is a major component of the human diet, and has been studied extensively for its role in health and disease.

Scientific Research Applications

  • Magnetic Field Application in Fusion Research : Rovang et al. (2013) discuss the application of external magnetic fields in fusion plasma research, which might be relevant for understanding complex chemical interactions or properties of substances like "(Z)-icos-13-en-10-one" (Rovang et al., 2013).

  • Material Science and Flow Behavior : Zhang et al. (2009) explore the flow behaviors of Ni3Al-based superalloy IC10, providing insights into material science research that could be applicable in studying the physical properties of compounds (Zhang et al., 2009).

  • Healthcare Data and Social Determinants : Guo et al. (2020) analyze the use of ICD-10-CM Z codes in electronic health records, which could inform methodologies for data analysis and management in scientific research (Guo et al., 2020).

  • Photometric Redshift Estimation in Astronomy : Cavuoti et al. (2015) present PhotoRApToR, a tool for photometric redshift estimation, demonstrating the application of data mining and machine learning in scientific research, potentially relevant for analyzing complex datasets in chemical research (Cavuoti et al., 2015).

  • Piezoelectric Nanogenerators for Biomedical Applications : Gao et al. (2007) discuss the development of nanowire piezoelectric nanogenerators on plastic substrates, highlighting advances in nanotechnology that could be relevant for developing new applications or studying the properties of compounds like "(Z)-icos-13-en-10-one" (Gao et al., 2007).

  • Laser Ablation and Mass Spectrometry in Bioimaging : Becker et al. (2014) review the use of LA-ICP-MS in bioimaging, which could provide insights into techniques for analyzing the distribution and concentration of chemical compounds in biological samples (Becker et al., 2014).

properties

IUPAC Name

(Z)-icos-13-en-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O/c1-3-5-7-9-11-13-15-17-19-20(21)18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-19H2,1-2H3/b15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUBXNQWXJBVHB-SQFISAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)CC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-icos-13-en-10-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G IT, L MC MK, M NO, P SI, S TR, BA ME - swfrec.ifas.ufl.edu
(57) Compounds of formula I wherein the substituents are as defined in claim 1, and the agrochemically acceptable salts and all stereoisomers and tautomeric forms of the compounds …
Number of citations: 0 swfrec.ifas.ufl.edu

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